4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester)
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Overview
Description
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) typically involves the reaction of benzhydrylpiperazine with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzhydryl or phenylpropyl groups.
Reduction: Reduction reactions may target the piperazine ring or the phenylpropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or phenylpropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzhydryl ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) likely involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] acetate
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] butanoate
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] methanoate
Uniqueness
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is unique due to its specific combination of the benzhydrylpiperazine and phenylpropyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
149848-09-9 |
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Molecular Formula |
C29H34N2O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3 |
InChI Key |
KYZDOONPMHFTHG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
Origin of Product |
United States |
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